Lipophilicity (LogP) Differentiates 4-Fluoro-1-nitro-2-(pentyloxy)benzene from Shorter Alkoxy Chain Analogs
The calculated LogP value for 4-Fluoro-1-nitro-2-(pentyloxy)benzene is 3.83, indicating significantly higher lipophilicity compared to its propoxy (LogP 3.05) and ethoxy (LogP 2.66) counterparts [1]. This 0.78–1.17 LogP unit increase translates to a 6–15 fold higher partition coefficient, enhancing membrane permeability potential.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.83 |
| Comparator Or Baseline | Propoxy analog: 3.05; Ethoxy analog: 2.66 |
| Quantified Difference | +0.78 to +1.17 LogP units (6–15× higher partition) |
| Conditions | In silico prediction; XLogP3 or similar algorithm |
Why This Matters
For researchers designing compounds with specific lipophilicity requirements, the pentyloxy derivative offers a distinct, quantifiable advantage for tuning ADME properties.
- [1] ChemSrc. (2025). 4-Fluoro-1-nitro-2-(pentyloxy)benzene. LogP: 3.82610. Retrieved from https://m.chemsrc.com/en/cas/94832-26-5_964624.html View Source
